
2-(Isocyanomethyl)-1,3,5-trimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isocyanomethyl)-1,3,5-trimethoxybenzene is an organic compound that features an isocyanide functional group attached to a benzene ring substituted with three methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyanomethyl)-1,3,5-trimethoxybenzene typically involves the reaction of 2-(bromomethyl)-1,3,5-trimethoxybenzene with silver cyanide to form the isocyanide group. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane. The reaction proceeds as follows:
2-(Bromomethyl)-1,3,5-trimethoxybenzene+AgCN→this compound+AgBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and exposure to hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isocyanomethyl)-1,3,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyanide group can yield primary amines.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
2-(Isocyanomethyl)-1,3,5-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Isocyanomethyl)-1,3,5-trimethoxybenzene involves its reactivity as an isocyanide. The isocyanide group can participate in multicomponent reactions, such as the Ugi reaction, forming complex molecules. The methoxy groups on the benzene ring can influence the electronic properties and reactivity of the compound, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Isocyanomethyl)pyridine
- 2-Isocyanopyrimidine
- Phenyl isocyanide
Comparison
2-(Isocyanomethyl)-1,3,5-trimethoxybenzene is unique due to the presence of three methoxy groups on the benzene ring, which can significantly alter its reactivity and properties compared to other isocyanides. The methoxy groups can provide steric hindrance and electronic effects, making this compound distinct in its behavior and applications.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-(isocyanomethyl)-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C11H13NO3/c1-12-7-9-10(14-3)5-8(13-2)6-11(9)15-4/h5-6H,7H2,2-4H3 |
Clé InChI |
CQMAHQQPBQBSHK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C[N+]#[C-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


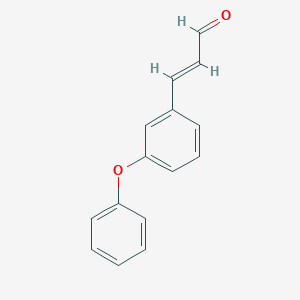

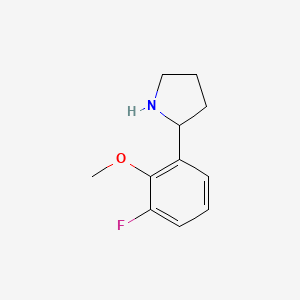
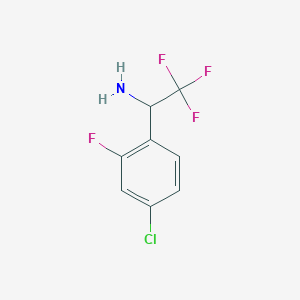

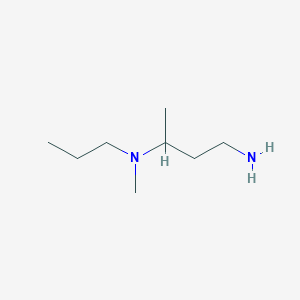
![2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
![tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B13590101.png)
![1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13590104.png)
![6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid](/img/structure/B13590108.png)
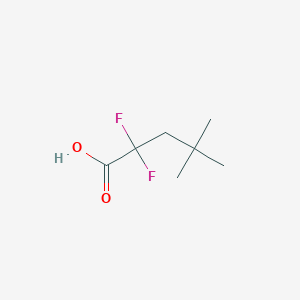
![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)
![1-[(2,3-Dimethylphenyl)methyl]piperazine](/img/structure/B13590139.png)

